molecular formula C31H34N4O6S B2448830 2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 689760-78-9

2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No. B2448830
CAS RN: 689760-78-9
M. Wt: 590.7
InChI Key: NISQULHPLXARSP-UHFFFAOYSA-N
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Description

2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C31H34N4O6S and its molecular weight is 590.7. The purity is usually 95%.
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Scientific Research Applications

Molecular Synthesis and Structural Aspects

Research has focused on the synthesis and structural analysis of amide-containing isoquinoline derivatives, revealing their ability to form gels or crystalline solids upon treatment with mineral acids. These structural aspects are crucial for understanding the physicochemical properties and potential applications of these compounds in material science and drug formulation (Karmakar, Sarma, & Baruah, 2007).

Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to the queried compound, have been designed and evaluated for their in vitro antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activity, highlighting the potential of such molecular frameworks in the development of new cancer therapies (Al-Suwaidan et al., 2016).

Antimicrobial and Antifungal Agents

Derivatives of 2-(2-oxo-morpholin-3-yl)-acetamide have been identified as fungicidal agents against Candida and Aspergillus species. This discovery underscores the potential of quinazolinone derivatives in developing new antimicrobial and antifungal treatments, addressing the ongoing need for effective agents against resistant strains (Bardiot et al., 2015).

Analgesic and Anti-inflammatory Activities

The synthesis and evaluation of quinazolinyl acetamides for their analgesic and anti-inflammatory activities have been a significant area of research. These studies aim to develop new therapeutic agents that offer effective pain relief and inflammation reduction with lower ulcerogenic potential compared to traditional drugs (Alagarsamy et al., 2015).

properties

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N4O6S/c1-38-24-6-4-5-22(18-24)32-29(36)20-42-31-33-26-9-8-23(34-13-15-41-16-14-34)19-25(26)30(37)35(31)12-11-21-7-10-27(39-2)28(17-21)40-3/h4-10,17-19H,11-16,20H2,1-3H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISQULHPLXARSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NC5=CC(=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(3,4-dimethoxyphenethyl)-6-morpholino-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

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